Ethyl O-cyclobutyl-N-methylserinate
Description
Ethyl O-cyclobutyl-N-methylserinate is a synthetic serine derivative characterized by three key structural modifications:
- O-cyclobutyl substitution on the serine hydroxyl group, introducing a strained four-membered ring that may influence conformational stability and bioactivity.
- N-methylation of the amino group, which can reduce metabolic degradation and improve membrane permeability.
Synthetically, its preparation likely parallels methods for analogous esters, such as acid-catalyzed esterification or coupling reactions under reflux conditions (e.g., benzene with p-toluenesulfonic acid (PTSA), as seen in methyl ester synthesis ).
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 3-cyclobutyloxy-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-3-13-10(12)9(11-2)7-14-8-5-4-6-8/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
QACXPHGKLDVLGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC1CCC1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl O-cyclobutyl-N-methylserinate typically involves the esterification of cyclobutyl carboxylic acid with N-methylserine. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl O-cyclobutyl-N-methylserinate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Cyclobutyl carboxylic acid.
Reduction: Cyclobutyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl O-cyclobutyl-N-methylserinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl O-cyclobutyl-N-methylserinate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active components, which then interact with cellular receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparisons
A. 4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate ()
- Key Differences: Ring substituent: Cyclohexyl (six-membered, low strain) vs. cyclobutyl (four-membered, high strain). Cyclobutyl’s strain may enhance binding specificity in target proteins . Ester group: But-2-ynyl (linear, triple bond) vs. ethyl. The butynyl group increases rigidity and may slow ester hydrolysis compared to ethyl .
B. Methyl 2-benzoylamino-3-oxobutanoate ()
- Key Differences: Ester group: Methyl vs. ethyl. Ethyl esters typically exhibit slower hydrolysis, prolonging half-life in vivo. Substituents: Benzoylamino and oxo groups vs. cyclobutyl and N-methyl. The cyclobutyl group in the target compound may confer unique steric effects, while N-methylation reduces polarity .
C. Ethyl Acetate-Extracted Bioactives ()
- Turmeric and Dicranoloma reflexum extracts in ethyl acetate contain diverse esters (e.g., curcuminoids). While structurally distinct, ethyl acetate’s use highlights the solvent’s efficacy in isolating lipophilic esters, suggesting similar utility for Ethyl O-cyclobutyl-N-methylserinate in extraction protocols .
Comparative Data Table
Research Findings and Implications
- Cyclobutyl vs. Cyclohexyl: Cyclobutyl’s strain increases angle tension (≈90° bond angles vs.
- Ester Hydrolysis Rates : Ethyl esters balance lipophilicity and hydrolysis better than methyl (faster hydrolysis) or butynyl (slower hydrolysis), making them ideal for sustained-release formulations .
- N-Methylation : Reduces hydrogen-bonding capacity compared to primary amines, enhancing blood-brain barrier penetration in neuroactive compounds .
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